molecular formula C7H9ClO3 B064939 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester CAS No. 178687-20-2

2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester

Cat. No. B064939
M. Wt: 176.6 g/mol
InChI Key: NTNBNHCYSBPWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester, also known as CCE, is a chemical compound that has been widely used in scientific research due to its unique properties. CCE is a cyclopropane-containing compound that is structurally similar to other cyclopropane-containing compounds such as diazoacetates and methylenecyclopropanes. The unique properties of CCE make it an important tool in the field of organic chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as an inhibitor of FAAH involves the formation of a covalent bond between 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to an accumulation of endocannabinoids in the body.

Biochemical And Physiological Effects

The inhibition of FAAH by 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. Increased levels of endocannabinoids in the body have been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In addition, increased levels of endocannabinoids have been associated with improved mood and reduced anxiety.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester in lab experiments is its unique properties as a cyclopropane-containing compound. This makes 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester an important tool in the field of organic chemistry and biochemistry. However, one limitation of using 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester in lab experiments is its potential toxicity. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a variety of future directions for research involving 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester. One area of research involves the development of more potent and selective inhibitors of FAAH. Another area of research involves the use of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as a building block in the synthesis of more complex molecules. Additionally, the physiological effects of increased levels of endocannabinoids in the body are still not fully understood, and further research in this area could lead to the development of new therapies for a variety of conditions.

Synthesis Methods

2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can be synthesized using a variety of methods. One common method involves the reaction of ethyl diazoacetate with chloroform in the presence of a base such as triethylamine. Another method involves the reaction of cyclopropanecarboxylic acid with thionyl chloride followed by reaction with ethyl alcohol. Both of these methods result in the formation of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as an ethyl ester.

Scientific Research Applications

2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been widely used in scientific research due to its unique properties. One of the primary applications of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester is in the field of organic chemistry. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can be used as a reagent in a variety of reactions, including cyclopropanation reactions and olefin metathesis reactions. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can also be used as a building block in the synthesis of more complex molecules.
In addition to its applications in organic chemistry, 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has also been used in biochemistry research. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to be an effective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition of FAAH can lead to increased levels of endocannabinoids in the body, which has been shown to have a variety of physiological effects.

properties

CAS RN

178687-20-2

Product Name

2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester

Molecular Formula

C7H9ClO3

Molecular Weight

176.6 g/mol

IUPAC Name

ethyl 2-carbonochloridoylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H9ClO3/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3

InChI Key

NTNBNHCYSBPWGE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC1C(=O)Cl

Canonical SMILES

CCOC(=O)C1CC1C(=O)Cl

synonyms

Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester (9CI)

Origin of Product

United States

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